2-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine
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Overview
Description
2-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine is a complex organic compound that features a benzofuran ring, a pyrazine moiety, and a pyrrolidine ring
Mechanism of Action
Target of Action
The primary target of Benzofuran-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a member of the tyrosine kinase family and plays a crucial role in the regulation of cell growth, proliferation, and differentiation .
Mode of Action
Benzofuran-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone interacts with its target, EGFR, by inhibiting the receptor’s activity . This inhibition disrupts the overactive receptor tyrosine kinase signaling pathway, which is often associated with cancer .
Biochemical Pathways
The compound’s interaction with EGFR affects the tyrosine kinase signaling pathway . This pathway is crucial for various cellular processes, including cell growth and proliferation. By inhibiting EGFR, the compound disrupts this pathway, potentially leading to the suppression of cancer cell growth .
Pharmacokinetics
Benzofuran derivatives have been noted for their improved bioavailability, which is a crucial factor in drug efficacy .
Result of Action
The result of the compound’s action is the potential inhibition of cancer cell growth . By disrupting the overactive receptor tyrosine kinase signaling pathway, the compound may suppress the proliferation of cancer cells .
Action Environment
The environment can influence the action, efficacy, and stability of Benzofuran-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone. It’s worth noting that the effectiveness of benzofuran derivatives can vary depending on their structure and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as microwave-assisted synthesis have been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine can undergo various chemical reactions including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-yl ketones, while reduction may produce benzofuran-2-yl alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- Benzofuran-2-yl(3-phenylpyrrolidin-1-yl)methanone
- Benzofuran-2-yl(3-methylpyrrolidin-1-yl)methanone
- Benzofuran-2-yl(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone
Uniqueness
2-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine is unique due to the presence of the pyrazine moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
1-benzofuran-2-yl-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-17(15-9-12-3-1-2-4-14(12)23-15)20-8-5-13(11-20)22-16-10-18-6-7-19-16/h1-4,6-7,9-10,13H,5,8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFBWRDXOJDLFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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